

The Pharmacological Profile of Hydrastine: A Technical Guide

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Compound of Interest

Compound Name: Hydrastine

Cat. No.: B1146198

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Introduction

Hydrastine, a prominent isoquinoline alkaloid isolated from the roots and rhizomes of the goldenseal plant (*Hydrastis canadensis*), has a long history of use in traditional medicine.^[1] This technical guide provides an in-depth overview of the pharmacological profile of **hydrastine**, catering to researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways to facilitate a comprehensive understanding of this multifaceted compound.

Pharmacodynamics: Mechanism of Action

Hydrastine exerts a range of pharmacological effects by interacting with multiple molecular targets. Its diverse activities include modulation of the central nervous system, cardiovascular effects, and antimicrobial and anticancer properties.

Central Nervous System Effects

One of the well-characterized effects of **hydrastine** is its interaction with GABAA receptors. The (+)-**hydrastine** stereoisomer acts as a potent competitive antagonist at these receptors, exhibiting a stronger convulsant activity in mice compared to the well-known antagonist bicuculline.^[2] This action is stereoselective, with (+)-**hydrastine** being significantly more potent than (-)-**hydrastine**.^[2]

Hydrastine is also a selective competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine biosynthesis, with an IC₅₀ of 20.7 μ M in PC12 cells.[3][4] This inhibition of dopamine production suggests its potential relevance in the study of neurological conditions such as Parkinson's disease.[3]

Cardiovascular Effects

Hydrastine has been reported to have cardiovascular effects, including cardiac depressant actions.[5] It is also suggested to interfere with calcium channel pathways, which may lead to vasodilatory and antispasmodic effects.[6]

Anticancer Activity

Recent research has highlighted the anticancer potential of (-)- β -**hydrastine**. It has been shown to inhibit the proliferation and invasion of human lung adenocarcinoma cells by targeting the p21-activated kinase 4 (PAK4).[7][8] This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis through the mitochondrial pathway.[8] Molecular docking studies suggest that **hydrastine**'s anticancer mechanism could also involve interactions with key regulatory proteins like Cyclin D1 and Cox-2.[9]

Antimicrobial Activity

While the antibacterial activity of goldenseal is often attributed to its other major alkaloid, berberine, **hydrastine** also contributes to the overall antimicrobial effect.[10][11] However, some studies have found β -**hydrastine** to be inactive against certain tested microorganisms.[12]

Quantitative Pharmacological Data

To provide a clear and comparative overview, the following tables summarize the key quantitative data related to the pharmacological activity of **hydrastine**.

Table 1: In Vitro Inhibitory and Binding Activities

Target	Assay System	Parameter	Value	Reference(s)
Tyrosine Hydroxylase (TH)	PC12 cells	IC50	20.7 μ M	[3][4]
Organic Cation Transporter 1 (OCT1)	IC50	6.6 μ M	[3][4]	
High-affinity GABAA Receptors	Rat brain membranes ([3H]-muscimol binding)	IC50	2.37 μ M ((+)-hydrastine)	[2]
Low-affinity GABAA Receptors	Rat brain membranes ([3H]-diazepam binding)	IC50	0.4 μ M ((+)-hydrastine)	[2]
GABAA Receptors	Guinea-pig isolated ileum	pA2	6.5 ((+)-hydrastine)	[2]
p21-activated kinase 4 (PAK4)	Kinase activity assay	-	Inhibits kinase activity	[7][8]
Cytochrome P450 3A4 (CYP3A4)	Human liver microsomes	KI	110 μ M	[13]
kinact	0.23 min ⁻¹	[13]		

Table 2: In Vivo Activity

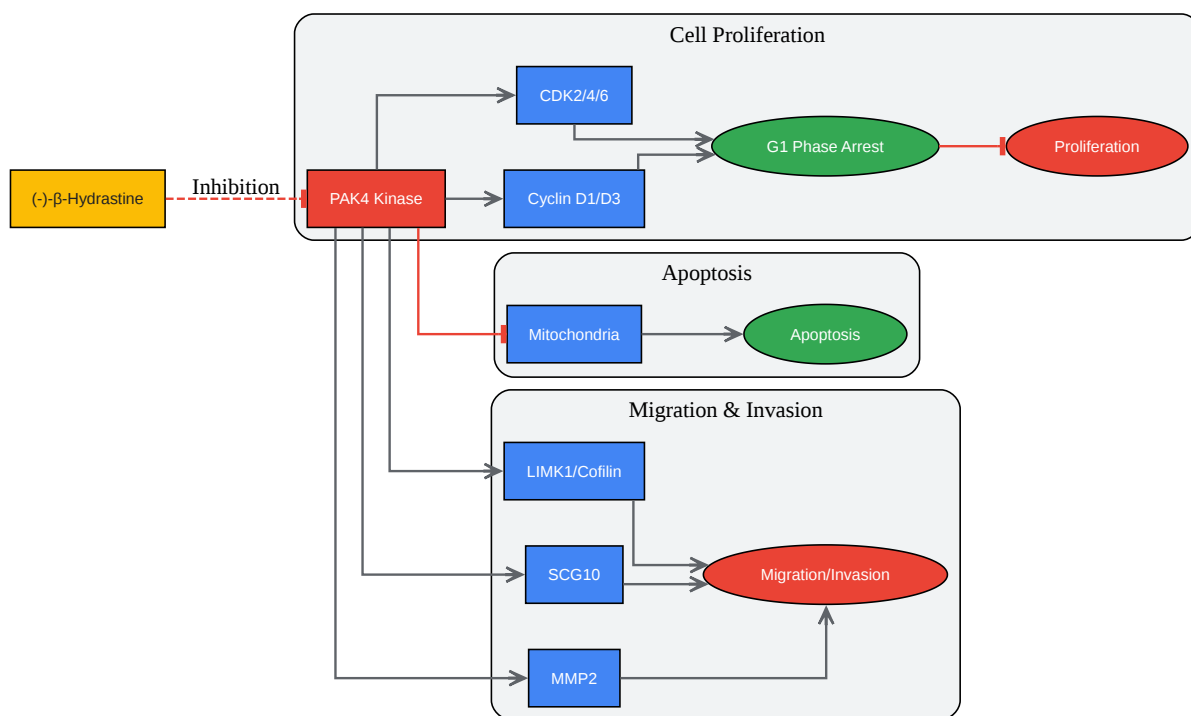
Activity	Animal Model	Parameter	Value	Reference(s)
Convulsant	Mice	CD50	0.16 mg/kg (i.v.) ((+)-hydrastine)	[2]

Table 3: Cytotoxicity

Cell Line	Assay	Parameter	Value	Reference(s)
PC12 cells	Cell viability	Cytotoxic at	500-750 μ M (24-48 h)	[3][4]
A549 Lung Cancer Cells	Anti-cancer effect	IC50	13.16 μ L/mL (Hydrastis canadensis mother tincture)	[9]

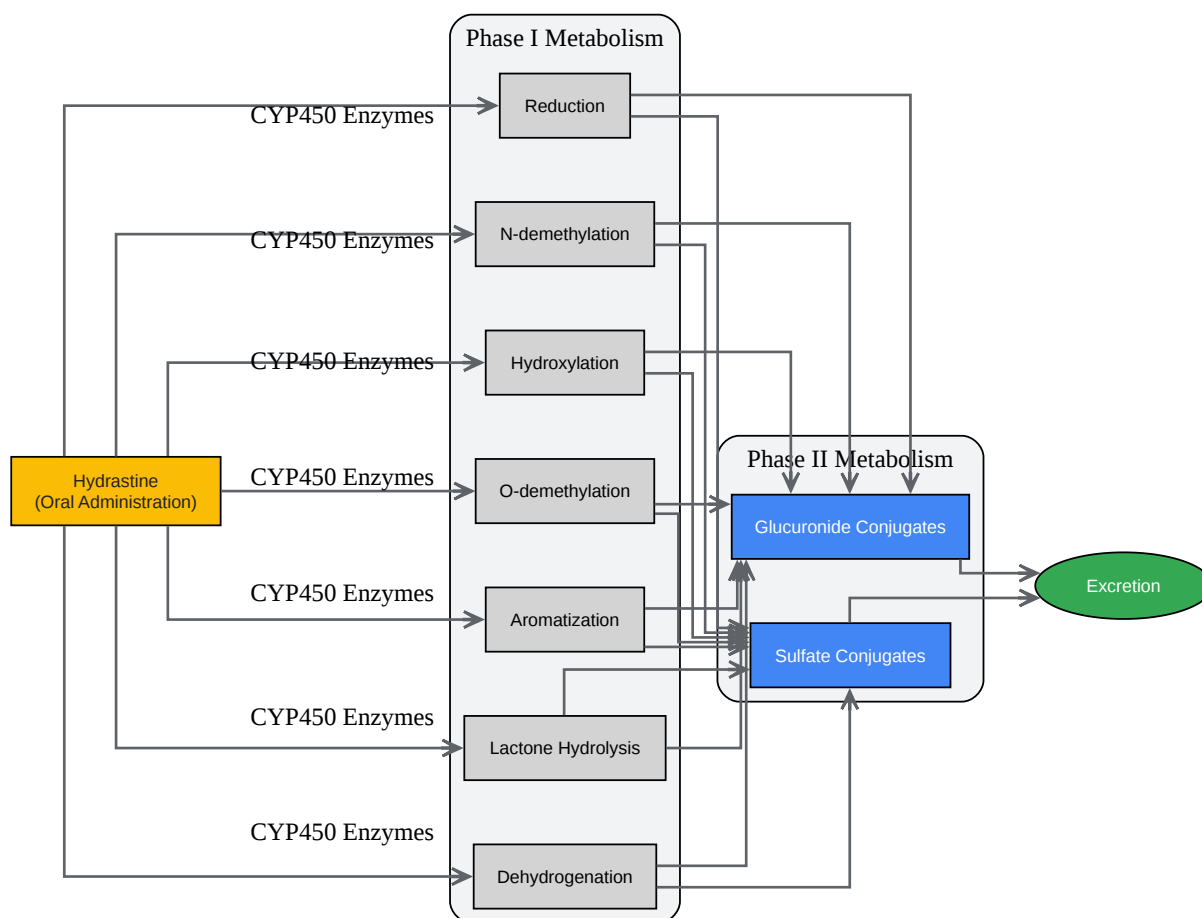
Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by **hydrastine**, the following diagrams have been generated using the DOT language.



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Inhibition of PAK4 signaling by (-)-β-**hydrastine** in lung adenocarcinoma cells.



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